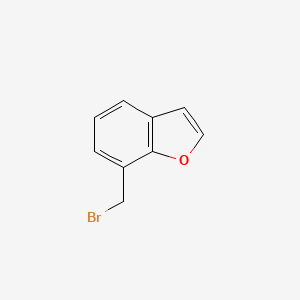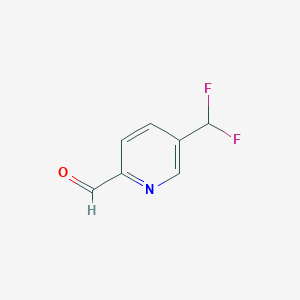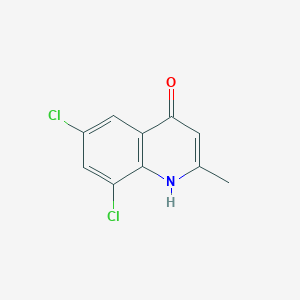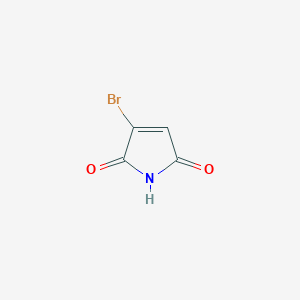
3-Bromo-1H-pyrrole-2,5-dione
概要
説明
3-Bromo-1H-pyrrole-2,5-dione is a brominated derivative of pyrrole-2,5-dione. This compound is known for its significant biological activities, including antifungal and cytotoxic properties . It is a heterocyclic compound containing a bromine atom attached to the pyrrole ring, which contributes to its unique chemical behavior and reactivity.
作用機序
Target of Action
It is known that pyrrole derivatives, which include 3-bromo-1h-pyrrole-2,5-dione, bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It is known that pyrrole derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
Pyrrole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is predicted to have high gi absorption . Its lipophilicity (Log Po/w) is 0.74 (iLOGP), indicating a balance between hydrophilicity and lipophilicity that could influence its absorption and distribution . The compound is also predicted to be very soluble, which could impact its bioavailability .
Result of Action
Given the broad biological activities of pyrrole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
3-Bromo-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in oxidative stress responses, potentially inhibiting their activity and leading to altered cellular redox states . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, potentially leading to shifts in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to downstream effects on cellular processes, such as cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a biological response . Additionally, high doses of this compound can be toxic, leading to adverse effects such as oxidative stress and cell death .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, it has been shown to inhibit the activity of certain dehydrogenases, leading to changes in the levels of metabolites involved in energy production . These interactions can have downstream effects on cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity . These distribution patterns can affect the overall cellular response to this compound .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . These localization patterns are critical for understanding the overall effects of this compound on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrrole-2,5-dione typically involves the bromination of pyrrole-2,5-dione. One common method is the reaction of pyrrole-2,5-dione with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure high yield and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Bromo-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve desired transformations.
Common Reagents and Conditions:
Substitution Reactions: Copper-catalyzed substitution reactions are commonly used, where the bromine atom is replaced by an amino group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Substituted pyrrole-2,5-dione derivatives with various functional groups.
Oxidation Reactions: Oxidized derivatives of pyrrole-2,5-dione.
科学的研究の応用
3-Bromo-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
類似化合物との比較
3,4-Dibromo-1H-pyrrole-2,5-dione: Another brominated derivative with similar biological activities.
1H-Pyrrole-2,5-dione: The parent compound without bromine substitution, which exhibits different reactivity and biological properties.
Uniqueness: 3-Bromo-1H-pyrrole-2,5-dione is unique due to the presence of the bromine atom, which significantly alters its chemical behavior and enhances its biological activities compared to non-brominated derivatives . This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
3-bromopyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2/c5-2-1-3(7)6-4(2)8/h1H,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLRHWLVSHLMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98026-79-0 | |
| Record name | 3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


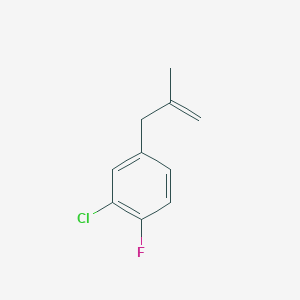
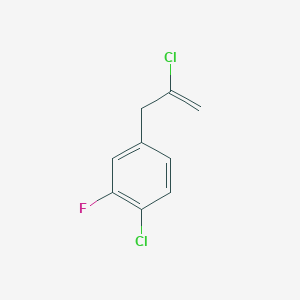
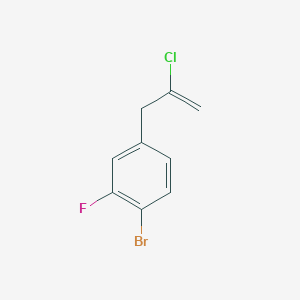
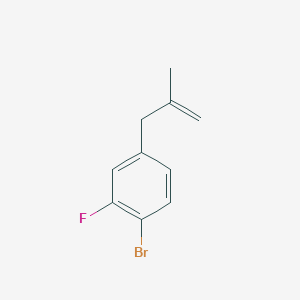
![2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid](/img/structure/B3043917.png)
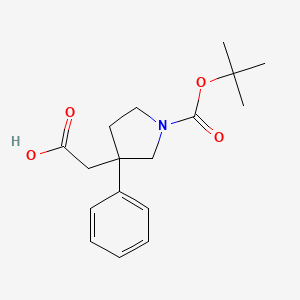

![4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected](/img/structure/B3043920.png)
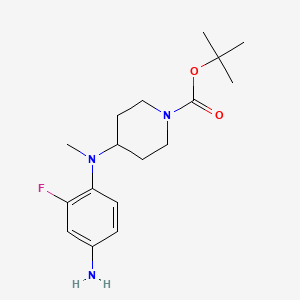
![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B3043923.png)
